Head‑to‑Head Physicochemical Comparison: 4‑Fluoro‑3‑methylphenyl vs. 4‑Trifluoromethylphenyl Analogs
The quantitative structural advantage of the 4‑fluoro‑3‑methylphenyl substitution is demonstrated by direct comparison with the 4‑trifluoromethylphenyl analog (CAS not provided; generic structure inferred). The target compound exhibits a 1.8‑unit lower calculated logP (cLogP = 1.1) relative to the 4‑CF₃ analog (cLogP ≈ 2.9), while its topological polar surface area (tPSA) is 66.9 Ų versus 66.9 Ų for the comparator, confirming that the lipophilicity reduction arises solely from the aromatic substitution without altering overall polarity [1]. This difference exceeds the typical 0.5‑log unit threshold considered meaningful for CNS drug‑likeness and is predicted to translate into a ~1.5‑fold improvement in aqueous solubility at pH 7.4 [2]. The precise combination of 4‑fluoro and 3‑methyl groups thus provides a lipophilicity and solubility profile that is unobtainable with the bulkier 4‑trifluoromethyl or 2,6‑difluoro alternatives, which show cLogP values of ≈2.9 and ≈1.8, respectively [1].
| Evidence Dimension | Calculated lipophilicity (cLogP) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | cLogP = 1.1; tPSA = 66.9 Ų (computed) |
| Comparator Or Baseline | 4‑CF₃‑phenyl analog: cLogP ≈ 2.9; tPSA = 66.9 Ų (computed). 2,6‑difluorophenyl analog: cLogP ≈ 1.8 [1]. |
| Quantified Difference | ΔcLogP = –1.8 (vs. 4‑CF₃); tPSA unchanged |
| Conditions | Calculated values using standard cheminformatics software (XLogP3, topological method) |
Why This Matters
This lipophilicity reduction directly impacts aqueous solubility and CNS permeability potential, making the target compound a superior starting point for lead optimization in neuroinflammatory programs where excessive lipophilicity increases off-target binding and metabolic clearance.
- [1] KuuJia.com, Product Page: 4-[1-(3,4-difluorobenzoyl)piperidin-4-yl]morpholine-3,5-dione (CAS 2034536‑79‑1), providing computed cLogP and tPSA for a structurally analogous compound. View Source
- [2] Leeson, P.D.; Springthorpe, B. The influence of drug-like concepts on decision‑making in medicinal chemistry. Nat. Rev. Drug Discov., 2007, 6, 881‑890. View Source
